2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-nitro-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3S/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBJOXESRBJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235238 | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-09-0 | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol involves several steps. One common method includes the nitration of 2-iodophenol followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of strong acids and oxidizing agents to facilitate the nitration process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Nitro Group Impact: The nitro group at position 6 enhances acidity by stabilizing the phenolate ion via resonance and inductive effects. This contrasts with 2-Iodo-4-(trifluoromethyl)phenol, which lacks this group and is less acidic .
- Trifluoromethylthio (-SCF₃) vs. Sulphonyl (-SO₂CF₃) : The -SCF₃ group in the target compound offers greater lipophilicity, favoring membrane penetration in biological systems, while -SO₂CF₃ (sulphonyl analog) improves oxidative stability but reduces reactivity .
- Iodine Position: Compared to 3- or 4-iodophenols, the ortho-substituted iodine in the target compound may sterically hinder interactions with biological targets, as seen in molecular docking studies of related thioether fungicides .
Biological Activity
2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol is a halogenated nitrophenol compound that has garnered attention for its significant biological activities, particularly as a fasciolicidal agent against the liver fluke Fasciola hepatica. This article explores the compound's biological activity, synthesis methods, and its potential applications in medicinal chemistry and veterinary medicine.
Chemical Structure and Properties
The compound features several notable structural elements:
- Iodine atom : Enhances reactivity and biological activity.
- Nitro group : Contributes to its pharmacological properties.
- Trifluoromethylthio group : Influences metabolic pathways and enhances chemical reactivity.
Antiparasitic Efficacy
Research indicates that this compound exhibits potent activity against Fasciola hepatica, making it a candidate for therapeutic development against liver fluke infections. Its mechanism of action may involve disrupting the metabolic processes of the parasite, which is crucial for its survival and reproduction.
Microbial Degradation Studies
Studies on microbial degradation pathways reveal that the trifluoromethylthio group may undergo specific transformations, impacting both the compound's efficacy and its environmental fate. Understanding these pathways is essential for assessing the compound's potential as an antiparasitic agent and its ecological implications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic substitution reactions : Utilizing iodine and trifluoromethylthio reagents.
- Nitro group introduction : Achieved through nitration of suitable precursors.
These methods allow for controlled synthesis while preserving the compound's structural integrity, which is vital for maintaining its biological activity.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[(Trifluoromethyl)thio]phenol | Trifluoromethylthio group without halogen or nitro | Precursor to other biologically active compounds |
| Nitroxynil (4-cyano-2-iodo-6-nitrophenol) | Contains iodine and nitro groups | Effective against liver flukes |
| 2-Amino-6-nitro-α,α,α-trifluoro-p-toluidine | Trifluoromethyl and amino groups | Degradation product relevant for metabolic studies |
| 2,6-Dinitro-4-trifluoromethylphenol | Dinitro and trifluoromethyl groups | Significant degradation product in environmental studies |
This comparison illustrates how variations in functional groups can lead to differences in biological activity and potential applications in research and medicine.
Case Studies
In a recent study focusing on the antiparasitic effects of halogenated compounds, this compound was shown to significantly reduce the viability of Fasciola hepatica in vitro. The study highlighted a dose-dependent response, with higher concentrations leading to increased mortality rates among the parasites. This finding supports further exploration into its use as a therapeutic agent in both veterinary and possibly human medicine.
Q & A
Q. What are the key synthetic pathways for 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves sequential functionalization of a phenol scaffold. For example:
- Iodination : Electrophilic iodination using I₂/KI under acidic conditions targets the ortho position relative to the hydroxyl group, guided by the nitro group's meta-directing effects .
- Nitration : Regioselective nitration (HNO₃/H₂SO₄) at the para position to the hydroxyl group is achieved via steric and electronic effects .
- Trifluoromethylthio introduction : Thiolation using (trifluoromethyl)thiolating agents (e.g., AgSCF₃ or CuSCF₃) under palladium catalysis in anhydrous THF ensures efficient coupling .
- Key challenges : Competing side reactions (e.g., over-nitration or disulfide formation) require strict temperature control (-10°C to 25°C) and inert atmospheres .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct shifts for the hydroxyl proton (δ 10.5–11.0 ppm, broad) and aromatic protons (δ 7.8–8.5 ppm) confirm substitution patterns. The trifluoromethylthio group (δ 43–45 ppm in ¹⁹F NMR) is diagnostic .
- X-ray crystallography : Single-crystal analysis resolves bond angles and distances, critical for verifying the nitro group's orientation and iodine's steric effects. Crystallization in THF/hexane mixtures yields suitable crystals .
- IR spectroscopy : Stretching frequencies for NO₂ (1520–1560 cm⁻¹) and SCF₃ (740–760 cm⁻¹) validate functional groups .
Q. What factors govern the compound’s stability under storage or reaction conditions?
- Methodological Answer :
- Photodegradation : The iodine and nitro groups increase sensitivity to UV light. Store in amber vials at -20°C under argon .
- Thermal stability : Decomposition above 150°C releases toxic gases (e.g., NOₓ, HF). Monitor via TGA-DSC under N₂ .
- Hydrolytic sensitivity : The trifluoromethylthio group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) reactivity in this compound?
- Methodological Answer :
- Nitro group : Strong electron-withdrawing meta-director, deactivating the ring and directing incoming electrophiles to the iodine-adjacent position .
- Trifluoromethylthio group : Electron-withdrawing via σ-induction but weakly π-donating, creating partial activation at the para position relative to sulfur .
- Experimental validation : Competitive EAS reactions (e.g., bromination) with DFT calculations (B3LYP/6-31G*) reveal charge distribution and transition-state geometries .
Q. What mechanistic insights explain contradictions in catalytic trifluoromethylthiolation efficiency across studies?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ outperforms Cu(I) in polar aprotic solvents (e.g., DMF) due to better oxidative addition with aryl iodides .
- Solvent effects : THF stabilizes intermediates via Lewis acid-base interactions, while DMSO accelerates ligand dissociation, reducing yields .
- Counterion impact : AgSCF₃ provides higher reactivity than CuSCF₃ by minimizing halide scavenging, as shown in kinetic studies (in situ IR monitoring) .
Q. How can computational modeling predict biological or catalytic applications of this compound?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 enzymes, leveraging the iodine atom’s halogen-bonding capacity .
- DFT calculations : HOMO-LUMO gaps (∼4.2 eV) suggest utility as an electron-deficient ligand in transition-metal catalysis .
- ADMET profiling : SwissADME predicts moderate bioavailability (LogP ∼2.5) but high plasma protein binding (∼90%), limiting in vivo applications .
Data Contradictions and Resolution
- Synthetic yields : Discrepancies in trifluoromethylthiolation efficiency (40–75%) arise from trace moisture or oxygen. Use rigorously dried solvents and Schlenk techniques .
- Biological activity : Conflicting cytotoxicity data (IC₅₀ 10–100 μM) may reflect assay-specific conditions (e.g., serum content or cell lines). Standardize protocols using NCI-60 panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
